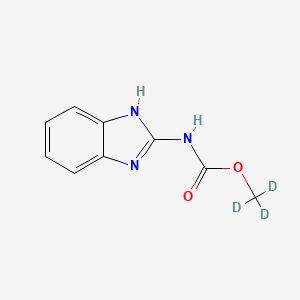

Carbendazimb-d3

Übersicht

Beschreibung

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is an organic compound characterized by the presence of a benzimidazole ring and a carbamate group. This compound is notable for its incorporation of deuterium atoms, which can influence its chemical properties and behavior in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbendazimb-d3 typically involves the reaction of benzimidazole derivatives with trideuteriomethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Carbendazimb-d3 serves as a versatile building block in organic synthesis. Its deuterated form allows for precise tracking of chemical reactions and metabolic pathways due to the distinct mass differences between hydrogen and deuterium. This feature is particularly useful in:

- Mechanistic Studies : The presence of deuterium can alter reaction kinetics and mechanisms, providing insights into reaction pathways.

- Synthesis of Complex Molecules : It is employed in the synthesis of more complex organic compounds, facilitating the development of new materials and pharmaceuticals.

Biological Research Applications

The biological activity of this compound has garnered significant interest, particularly regarding its antimicrobial and antifungal properties. Research indicates that:

- Antimicrobial Activity : Studies have shown that this compound exhibits potential antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .

- Cancer Research : The compound's structural similarity to other benzimidazole derivatives positions it as a promising candidate for anticancer drug development. Its mechanism of action may involve inhibiting specific enzymes or receptors associated with tumor growth .

Medical Applications

In medicine, this compound is being investigated for its potential therapeutic uses:

- Drug Development : Its stability and altered metabolic pathways due to deuteration may lead to improved pharmacokinetics and reduced side effects compared to non-deuterated counterparts. This makes it an attractive candidate for drug formulation .

- Clinical Studies : Ongoing research aims to evaluate its efficacy in treating resistant bacterial infections and various cancers, highlighting its potential role in addressing current medical challenges .

Industrial Applications

This compound finds utility in several industrial processes:

- Pesticide Development : It is utilized in formulating pesticides due to its effectiveness against various plant pathogens, particularly Sclerotinia sclerotiorum . The stability conferred by deuteration may enhance the longevity and efficacy of these formulations.

- Catalysis : The compound can act as a catalyst in various chemical reactions, improving reaction rates and yields in industrial applications.

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of Carbendazimb-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting their activity. The presence of deuterium can enhance the compound’s stability and alter its metabolic pathway, leading to prolonged activity and reduced side effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl N-(1H-benzimidazol-2-yl)carbamate: A non-deuterated analog with similar chemical properties but different metabolic stability.

Ethyl N-(1H-benzimidazol-2-yl)carbamate: Another analog with an ethyl group instead of a trideuteriomethyl group, affecting its reactivity and biological activity.

Uniqueness

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is unique due to the incorporation of deuterium atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biologische Aktivität

Carbendazimb-d3 is a deuterated form of carbendazim, a widely used systemic fungicide that belongs to the benzimidazole class. This compound is primarily employed in agriculture to control fungal diseases in crops. Understanding its biological activity is crucial for assessing its environmental impact and potential effects on non-target organisms, including humans.

Carbendazim works by inhibiting the polymerization of tubulin, which is essential for cell division in fungi. This action disrupts the mitotic spindle formation, leading to cell death. The deuterated form, this compound, retains this mechanism but may exhibit altered pharmacokinetics and toxicity profiles due to the presence of deuterium.

Toxicological Studies

Research has demonstrated that this compound exhibits significant toxicity towards various biological systems:

- Plant Beneficial Rhizobacteria : A study indicated that high concentrations of carbendazim significantly reduced the viability and growth-promoting traits of beneficial rhizobacteria. Specifically, at 3,000 μg/ml, the production of indole acetic acid (IAA) dropped by 91.6%, and antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) decreased by 82.3% and 61.4%, respectively .

- Zebrafish Embryos : In aquatic models like zebrafish, exposure to carbendazim resulted in developmental malformations and increased mortality rates. Concentration-dependent effects were observed, with significant deformities noted at doses as low as 0.50 mg/L .

Case Studies

- Impact on Soil Microbiota : A field study assessed the effects of carbendazim on soil microbial communities. The application of this fungicide led to a marked decline in microbial diversity and function, highlighting its potential for long-term ecological disruption .

- Human Health Risk Assessment : Research evaluating the residue levels of this compound in food products has raised concerns regarding human exposure through dietary intake. Residue levels detected in fruit juices were found to be as low as 1.5 ng/mL, yet continuous exposure could lead to bioaccumulation and adverse health effects over time .

Data Tables

The following table summarizes the effects of this compound on various biological systems:

| Biological System | Concentration (μg/ml) | Effect Observed |

|---|---|---|

| Rhizobacteria | 3,000 | IAA production decreased by 91.6% |

| SOD activity decreased by 82.3% | ||

| Zebrafish Embryos | 0.50 | Increased malformation and lethality |

| Soil Microbial Communities | Field Application | Decline in microbial diversity |

Eigenschaften

IUPAC Name |

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746864 | |

| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255507-88-0 | |

| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255507-88-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.